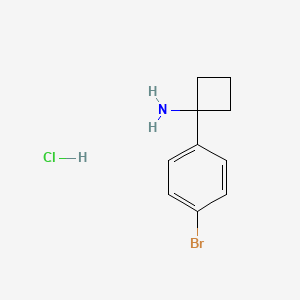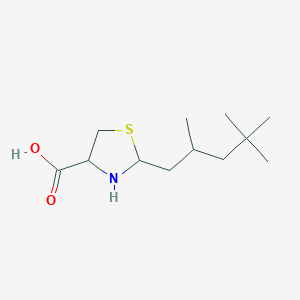
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid
説明
科学的研究の応用
Crystal Structures and Chemical Properties
- The crystal structures of 1,3-thiazolidine-4-carboxylic acids, which are condensation products of L-cysteine with d-galactose and d-mannose, have been reported. These compounds crystallize as zwitterions and their molecular conformation is stabilized by intramolecular interactions. This study offers insights into the structural properties of such compounds (Tarnawski, Ślepokura, & Lis, 2011).
Chemical Synthesis and Applications
- There has been research on the synthesis of 4-thiazolidinessigsäuren, which are related to thiazolidine-4-carboxylic acids, for potential applications in various fields, including pharmacology (Martens, Kintscher, & Arnold, 1991).
Potential in Geriatric Medicine
- Thiazolidine-4-carboxylic acid has been investigated for its anti-toxic effects, particularly on the liver, and its potential in slowing the aging process in mammals (Weber, Fleming, & Miquel, 1982).
Antioxidant and Antitumor Activities
- Some derivatives of thiazolidine-4-carboxylic acid have been studied for their antioxidant and antitumor activities. These studies highlight the potential of these compounds in medical research (Gouda & Abu‐Hashem, 2011).
Supramolecular Aggregation Behavior
- The aggregation behavior of thiazolidine-4-carboxylic acid derivatives has been explored, which could be useful in applications like gas storage, biosensing, and catalysis (Jagtap et al., 2018).
Anti-Tumor Activity
- Studies have shown the formation of thiazolidine-4-carboxylic acid in tissues treated with aliphatic aldehydes, suggesting its role in inhibiting protein biosynthesis, which might have implications for cancer research (Loreti et al., 1971).
Electrochemical Behavior
- The electrochemical behavior of thiazolidine-4-carboxylic acid and its derivatives has been analyzed, providing important information for potential applications in analytical chemistry (Karpinski & Radomski, 1989).
特性
IUPAC Name |
2-(2,4,4-trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2S/c1-8(6-12(2,3)4)5-10-13-9(7-16-10)11(14)15/h8-10,13H,5-7H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWJVYMROVOSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1NC(CS1)C(=O)O)CC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4,4-Trimethylpentyl)-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



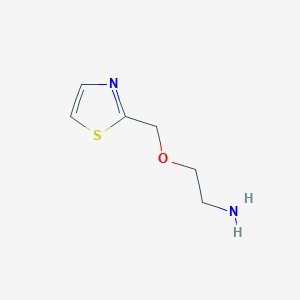
![1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine](/img/structure/B1439382.png)
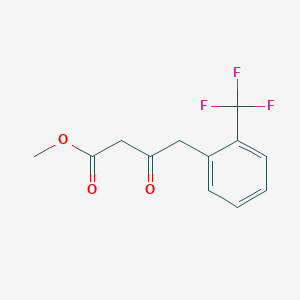
![tert-butyl 3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B1439386.png)
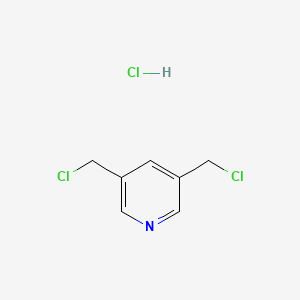
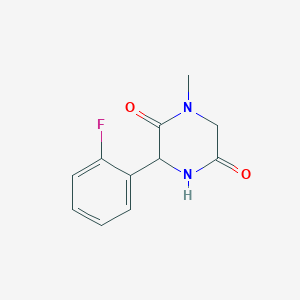
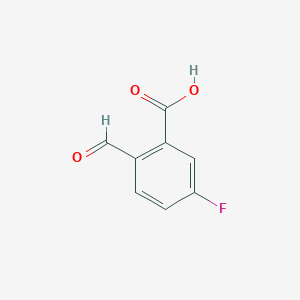
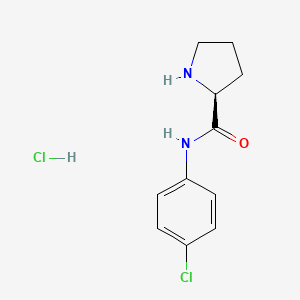

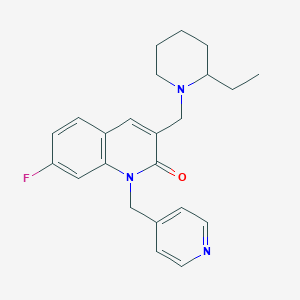

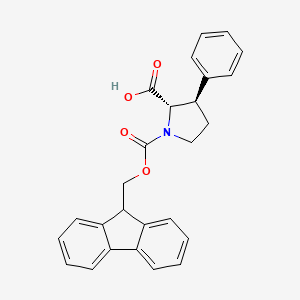
![3-[(4-Acetylpiperazin-1-yl)sulfonyl]-4-fluorobenzoic acid](/img/structure/B1439400.png)
